

Cyanine7 NHS ester excitation and emission spectra

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An In-Depth Technical Guide to **Cyanine7 NHS Ester**: Spectral Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) NHS ester is a near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development for labeling proteins, antibodies, peptides, and other biomolecules.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on target molecules to form stable amide bonds.[1] The key advantage of Cy7 lies in its spectral properties, which fall within the NIR window of biological tissues (approximately 700-900 nm).[3] In this range, light absorption by endogenous molecules like hemoglobin and water is minimal, and tissue autofluorescence is significantly reduced.[3] This results in deeper tissue penetration and a higher signal-to-background ratio, making Cy7 NHS ester an ideal probe for in vivo imaging, flow cytometry, and other fluorescence-based assays. [1][3][4]

This guide provides a comprehensive overview of the spectral and photophysical properties of **Cyanine7 NHS ester**, along with detailed protocols for its use in biomolecule conjugation and analysis.

Core Photophysical and Spectral Properties



The fluorescence of **Cyanine7 NHS ester** is characterized by its absorption (excitation) and emission maxima in the near-infrared spectrum. While slight variations exist between suppliers and measurement conditions (e.g., solvent), the core spectral data are consistent. A rigidized polymethyne chain in some variants can increase the quantum yield by up to 20% compared to the parent Cy7 structure, enhancing fluorescence brightness.[5][6]

Quantitative Spectral Data

The key photophysical parameters for **Cyanine7 NHS ester** are summarized below.

Property	Value	Source(s)
Excitation Maximum (λex)	750 - 756 nm	[1][5]
Emission Maximum (λem)	764 - 779 nm	[1][5]
Molar Extinction Coeff. (ε)	199,000 M ⁻¹ cm ⁻¹	[5][7]
Fluorescence Quantum Yield (φ)	~0.3	[5][7]
Recommended Solvents	DMSO, DMF	

Note: Spectral properties can be influenced by the local environment, including solvent polarity and conjugation to a biomolecule.

Chemical and Physical Properties

Property	Value(s)	Source(s)
Reactive Group	N-hydroxysuccinimide (NHS) ester	
Reactivity	Primary amines (-NH ₂)	[1]
Molecular Weight (g/mol)	Varies by structure (e.g., 779.92, 881.11)	[1]
Storage (Unconjugated)	≤ -15°C, desiccated and protected from light	[8]

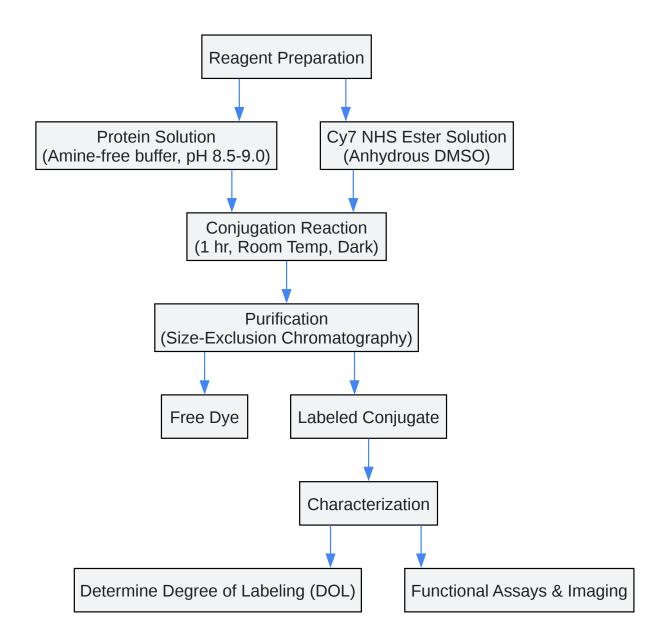


Experimental Protocols and Workflows

Successful labeling of biomolecules with **Cyanine7 NHS ester** requires careful attention to reaction conditions, purification, and characterization.

Logical Workflow for Biomolecule Labeling

The overall process involves preparing the reagents, performing the conjugation reaction, purifying the resulting conjugate, and finally, characterizing the product.





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Caption: High-level experimental workflow for Cy7 NHS ester conjugation.

Protocol 1: Protein Labeling with Cyanine7 NHS Ester

This protocol provides a general method for labeling proteins, such as antibodies, with Cy7 NHS ester. The optimal dye-to-protein ratio should be determined empirically, but a starting molar excess of 10:1 is often recommended.[2][9]

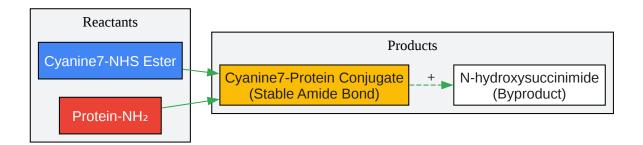
- 1. Reagent Preparation:
- Protein Solution:
 - Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 7.2-7.4).[8][9]
 - For optimal labeling efficiency, the recommended protein concentration is 2-10 mg/mL.
 Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[2]
 - The buffer must not contain primary amines like Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[10]
 - Adjust the pH of the protein solution to 8.5-9.0 using 1 M sodium bicarbonate.[9][10] This
 is critical as the reaction is strongly pH-dependent; at lower pH, the amine group is
 protonated and unreactive.[11]
- Cy7 NHS Ester Stock Solution:
 - Prepare a 10 mg/mL or 10 mM stock solution of Cy7 NHS ester by dissolving it in anhydrous dimethyl sulfoxide (DMSO).[2][9][10]
 - This solution should be prepared immediately before use, as extended storage can reduce the dye's activity.[2]
- 2. Conjugation Reaction:



- Slowly add the calculated volume of the Cy7 NHS ester stock solution to the protein solution
 while gently stirring or vortexing.[9][10] A molar excess of 10 moles of dye to one mole of
 protein is a common starting point.[2]
- Incubate the reaction mixture at room temperature for 1 hour, protected from light.[8][9]
 Gentle, continuous mixing during incubation can improve labeling efficiency.[10]

Chemical Reaction Pathway

The conjugation chemistry involves the nucleophilic attack of a primary amine from the protein on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.



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Caption: Reaction of Cy7 NHS ester with a protein's primary amine.

Protocol 2: Purification of the Cy7-Protein Conjugate

After the labeling reaction, it is crucial to remove the unreacted, free dye from the labeled protein.[12] Size-exclusion chromatography is a highly effective method for this separation.[12]

- 1. Column Preparation:
- Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.[8] Equilibrate the column with an appropriate buffer, such as PBS at pH 7.2-7.4.
- 2. Sample Loading and Elution:
- Apply the entire reaction mixture to the top of the equilibrated column.[10]



- Allow the sample to enter the column bed, then begin eluting with the equilibration buffer (PBS).[10]
- The labeled protein, having a higher molecular weight, will elute first. The smaller, unconjugated dye molecules will be retained longer and elute in later fractions.[12]
- Collect the colored fractions corresponding to the Cy7-protein conjugate.
- 3. Storage of Conjugate:
- For short-term storage (up to two months), store the conjugate solution at 4°C, protected from light, at a concentration >0.5 mg/mL, and with a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 2 mM sodium azide).[8]
- For long-term storage, the conjugate should be lyophilized or aliquoted and stored at ≤ –
 60°C.[8]

Protocol 3: Characterization - Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated per protein molecule.[9] An optimal DOL is critical; over-labeling can lead to fluorescence quenching and may affect the protein's biological activity, while under-labeling reduces sensitivity.[2][9] For most antibodies, a DOL between 2 and 10 is considered optimal.[2]

- 1. Spectrophotometric Measurement:
- Measure the absorbance of the purified Cy7-protein conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye, ~750 nm (A₇₅₀), using a spectrophotometer.[9]
- 2. Calculation: The DOL can be calculated using the Beer-Lambert law with the following formula:

DOL = $(A_{750} \times \epsilon_{protein}) / [(A_{280} - (A_{750} \times CF_{280})) \times \epsilon_{dye}]$

Where:



- A₇₅₀ is the absorbance of the conjugate at ~750 nm.
- A280 is the absorbance of the conjugate at 280 nm.
- ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
- ϵ dye is the molar extinction coefficient of the Cy7 dye at ~750 nm (~199,000 M⁻¹cm⁻¹).
- CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.029 for Cy7).

Conclusion

Cyanine7 NHS ester is a powerful tool for fluorescently labeling biomolecules for applications requiring deep tissue penetration and high sensitivity. Its near-infrared spectral properties make it particularly valuable for in vivo imaging studies in drug development and biomedical research.[3] By following robust protocols for conjugation, purification, and characterization, researchers can generate high-quality, brightly fluorescent probes to advance their understanding of complex biological systems.

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